

A Technical Guide to the Spectroscopic Profile of 5-Hydroxy-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzoic acid

Cat. No.: B184560

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Introduction

5-Hydroxy-2-nitrobenzoic acid (CAS No: 610-37-7) is an important organic intermediate used in the synthesis of various pharmaceuticals and other fine chemicals.^{[1][2]} Its chemical structure, featuring a benzene ring substituted with a carboxylic acid, a hydroxyl group, and a nitro group, gives rise to a unique spectroscopic profile.^[3] Accurate characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for confirming its identity, purity, and structure in research and development settings. This guide provides a detailed overview of the spectroscopic data and analytical protocols for **5-Hydroxy-2-nitrobenzoic acid**, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for **5-Hydroxy-2-nitrobenzoic acid**. The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for **5-Hydroxy-2-nitrobenzoic acid** is not readily available in publicly accessible databases. The following data is predicted based on established chemical shift theory and spectral data of analogous compounds. It serves as a reference for what can be expected in an experimental spectrum.

^1H NMR (Predicted)

The proton NMR spectrum is expected to show signals for the three aromatic protons and the two acidic protons (carboxylic and phenolic). The electron-withdrawing nitro and carboxylic acid groups will generally shift the aromatic protons downfield.

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
~11.0 - 13.0	Broad Singlet	1H, -COOH
~9.0 - 10.5	Broad Singlet	1H, Ar-OH
~8.10	Doublet (d)	1H, H-3
~7.45	Doublet of Doublets (dd)	1H, H-4
~7.25	Doublet (d)	1H, H-6

^{13}C NMR (Predicted)

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppm	Assignment
~168.5	C=O (Carboxylic Acid)
~158.0	C-5
~141.0	C-2
~129.5	C-1
~125.0	C-3
~120.0	C-4
~115.0	C-6

Infrared (IR) Spectroscopy

The IR spectrum of **5-Hydroxy-2-nitrobenzoic acid** is characterized by absorption bands corresponding to its key functional groups. The presence of both a carboxylic acid and a phenolic hydroxyl group leads to a very broad O-H stretching band due to extensive hydrogen bonding.[4]

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3300 - 2500 (very broad)	O-H Stretch	Carboxylic Acid & Phenolic - OH
3100 - 3000	C-H Stretch	Aromatic
1710 - 1680	C=O Stretch	Carboxylic Acid
1610, 1470	C=C Stretch	Aromatic
1530, 1350	N-O Asymmetric & Symmetric Stretch	Nitro Group (NO ₂)
1320 - 1210	C-O Stretch	Carboxylic Acid / Phenol
920 (broad)	O-H Bend	Carboxylic Acid Dimer

Mass Spectrometry (MS)

Mass spectrometry data obtained through Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern of the compound.

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment Ion	Fragment Lost
183	High	[M] ⁺	-
153	High	[M - NO] ⁺ or [M - CH ₂ O] ⁺	NO or CH ₂ O
137	Moderate	[M - NO ₂] ⁺	NO ₂
63	High	[C ₅ H ₃] ⁺	C ₂ H ₂ O ₅ N

The molecular ion peak $[M]^+$ is observed at an m/z of 183, corresponding to the molecular weight of **5-Hydroxy-2-nitrobenzoic acid** ($C_7H_5NO_5$).^[5] The fragmentation is complex, but key losses include the nitro group (NO_2) and parts of the carboxylic acid function.^[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

1. NMR Spectroscopy

This protocol outlines a general procedure for acquiring 1H and ^{13}C NMR spectra of **5-Hydroxy-2-nitrobenzoic acid**.

- Sample Preparation:
 - Weigh 10-20 mg of the compound for 1H NMR or 50-75 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO- d_6 , in a clean, dry NMR tube. DMSO- d_6 is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the fact that acidic protons are often clearly observed.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).^[7]
- Instrumentation and Acquisition:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Acquire the 1H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the 1H spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the spectrum and perform baseline correction.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

2. Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique for solid samples, requiring minimal preparation.

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **5-Hydroxy-2-nitrobenzoic acid** sample directly onto the center of the ATR crystal.
- Instrumentation and Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will perform the Fourier transform and background subtraction.
 - If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

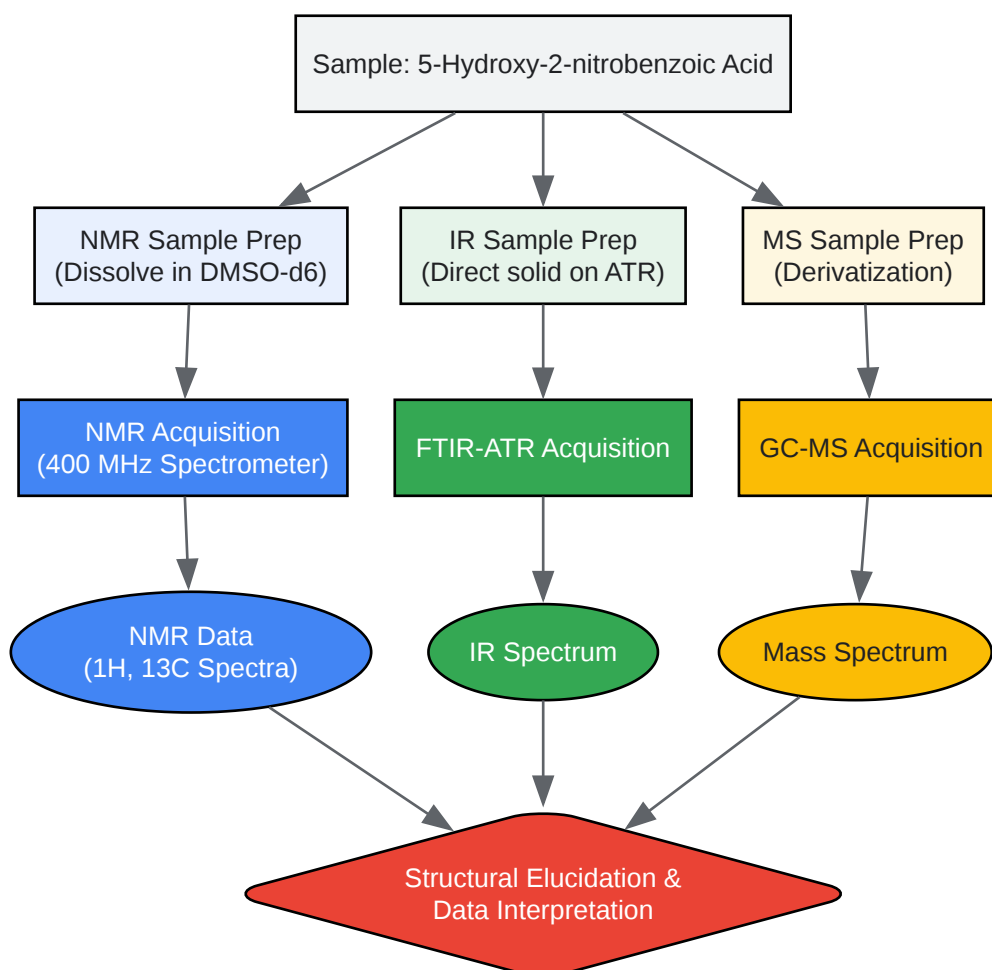
3. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often required for polar, non-volatile compounds like carboxylic acids to improve their thermal stability and chromatographic behavior. Methylation to form the corresponding ester is a common approach.

- Sample Preparation (Derivatization):
 - Dissolve a small amount (~1 mg) of **5-Hydroxy-2-nitrobenzoic acid** in a suitable solvent (e.g., methanol).
 - Add a methylating agent (e.g., diazomethane solution or methanolic HCl) and allow the reaction to proceed.
 - Quench any excess reagent and dilute the sample to an appropriate concentration (~100 µg/mL) with a suitable solvent like ethyl acetate.
- Instrumentation and Acquisition:
 - Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-polysiloxane phase).
 - Set the injector temperature to ~250°C and the transfer line temperature to ~280°C.
 - Use a temperature program for the GC oven, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C.
 - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.
- Data Processing:
 - Identify the chromatographic peak corresponding to the derivatized analyte.
 - Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
 - Compare the obtained spectrum with spectral libraries for identification.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **5-Hydroxy-2-nitrobenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data of **5-Hydroxy-2-nitrobenzoic acid** provides a definitive fingerprint for its structural confirmation. The ^1H and ^{13}C NMR spectra, although currently based on prediction, offer a detailed map of the carbon-hydrogen framework. The infrared spectrum clearly indicates the presence of the key carboxylic acid, hydroxyl, and nitro functional groups, while mass spectrometry confirms the molecular weight and provides insight into its

fragmentation pathways. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, which is essential for the stringent requirements of chemical research and pharmaceutical development.

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